

diammonium adipate polymorphism and crystal morphology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diammonium adipate*

Cat. No.: *B1204422*

[Get Quote](#)

An In-depth Technical Guide to the Polymorphism and Crystal Morphology of **Diammonium Adipate**

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct and detailed experimental data on the polymorphism of pure **diammonium adipate** is limited in publicly available literature.^[1] Much of the crystallographic and thermal analysis data presented herein is based on closely related long-chain polymethylenediammonium adipates and general principles of organic salt crystallization. This guide serves as a comprehensive overview of the expected behavior and the experimental methodologies required for a thorough investigation of **diammonium adipate** polymorphism.

Introduction

Diammonium adipate, the salt of adipic acid and ammonia, is a compound of interest in various chemical and pharmaceutical applications. Like many organic salts, it is expected to exhibit polymorphism, the ability to exist in multiple crystalline forms.^{[2][3][4]} Different polymorphs of a substance can have distinct physicochemical properties, including solubility, stability, melting point, and crystal habit, which can significantly impact its processing, formulation, and bioavailability in pharmaceutical applications.^[5] This technical guide provides a detailed overview of the potential polymorphism of **diammonium adipate**, its crystal morphology, and the key experimental protocols for its investigation.

Crystallography of Diammonium Adipate and Related Compounds

While specific crystallographic data for different polymorphs of **diammonium adipate** are not readily available, extensive studies have been conducted on a series of **polymethylenediammonium adipates**. This data provides valuable insights into the crystal packing and structural features that could be anticipated for **diammonium adipate**.

Table 1: Crystallographic Data for Polymethylenediammonium Adipates[6][7]

Compound	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)
Ethylene diammonium Adipate	C ₈ H ₁₈ N ₂ O ₄	Monoclinic	P2 ₁ /n	5.55	10.82	11.86	129
Tetramethylenediammonium Adipate	C ₁₀ H ₂₂ N ₂ O ₄	Monoclinic	P2 ₁ /c	7.68	5.97	17.21	125.5
Hexamethylenediammonium Adipate	C ₁₂ H ₂₆ N ₂ O ₄	Monoclinic	P2 ₁ /n	5.57	15.48	9.07	114
Octamethylenediammonium Adipate	C ₁₄ H ₃₀ N ₂ O ₄	Monoclinic	P2 ₁ /c	5.40	6.72	20.97	94

The crystal structures of these related salts are characterized by layers of adipate and diammonium ions held together by a network of N-H···O hydrogen bonds.^[7] It is highly probable that **diammonium adipate** would adopt a similar layered structure.

Experimental Protocols

A thorough investigation of the polymorphism of **diammonium adipate** requires a systematic approach involving controlled crystallization experiments and subsequent solid-state characterization.

Crystallization Methods

The choice of crystallization method can significantly influence the resulting polymorphic form and crystal morphology.^[8]

3.1.1 Solution Crystallization

- Protocol:
 - Prepare a saturated or supersaturated solution of **diammonium adipate** in a suitable solvent (e.g., water, ethanol, or mixtures thereof) at an elevated temperature.
 - Slowly cool the solution to induce crystallization. The cooling rate should be carefully controlled to promote the formation of well-ordered crystals.
 - Alternatively, allow the solvent to evaporate slowly at a constant temperature.
 - Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.^{[9][10]}

3.1.2 Anti-Solvent Crystallization

- Protocol:
 - Dissolve **diammonium adipate** in a solvent in which it is readily soluble.
 - Add a miscible anti-solvent (a solvent in which **diammonium adipate** is poorly soluble) dropwise to the solution with stirring.

- The addition of the anti-solvent reduces the solubility of the solute, leading to precipitation.
- Control the rate of anti-solvent addition and the stirring speed to influence crystal size and morphology.
- Isolate the crystals by filtration, wash with the anti-solvent, and dry under vacuum.[11]

Solid-State Characterization Techniques

3.2.1 Powder X-ray Diffraction (PXRD)

PXRD is a primary technique for identifying and distinguishing between different polymorphic forms, as each form will produce a unique diffraction pattern.[12][13]

- Protocol:

- Gently grind a small amount of the crystalline sample to a fine powder.
- Mount the powder on a sample holder.
- Acquire the diffraction pattern using a diffractometer with, for example, Cu K α radiation.
- Scan a 2 θ range typically from 5° to 40° with a step size of 0.02° and an appropriate counting time per step.
- Compare the resulting diffractograms to identify different polymorphic forms.

3.2.2 Differential Scanning Calorimetry (DSC)

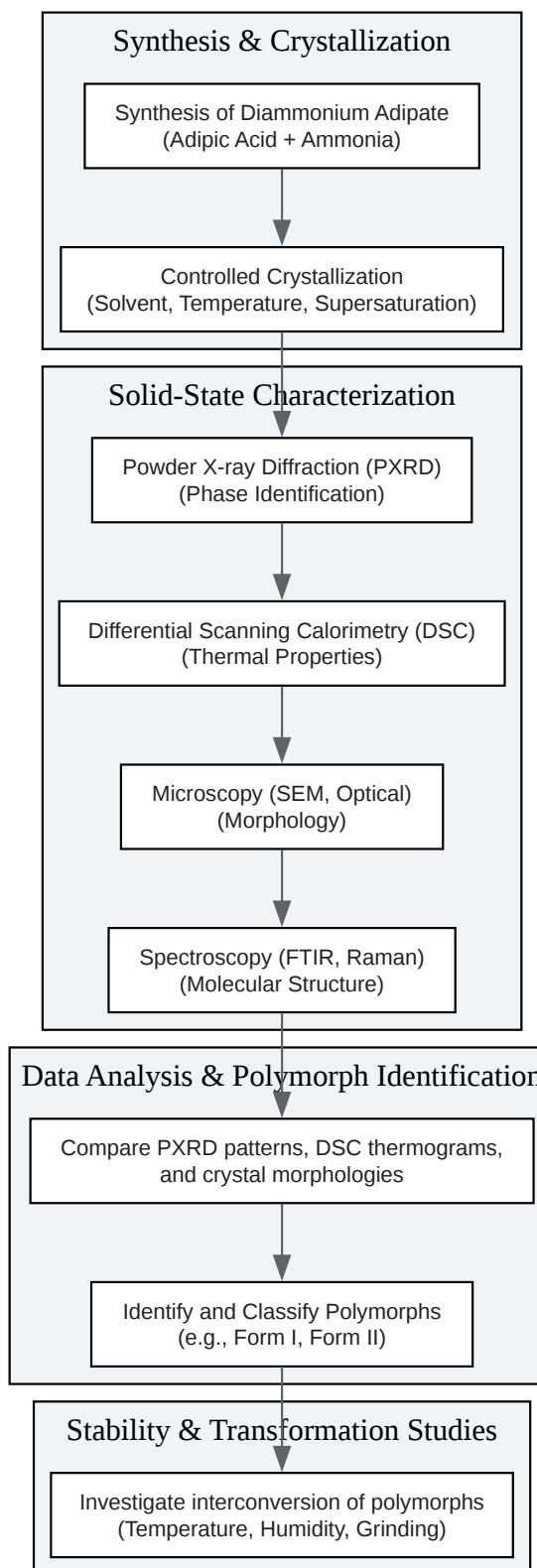
DSC is used to study the thermal properties of the different polymorphs, such as melting points and phase transition temperatures.[14][15]

- Protocol:

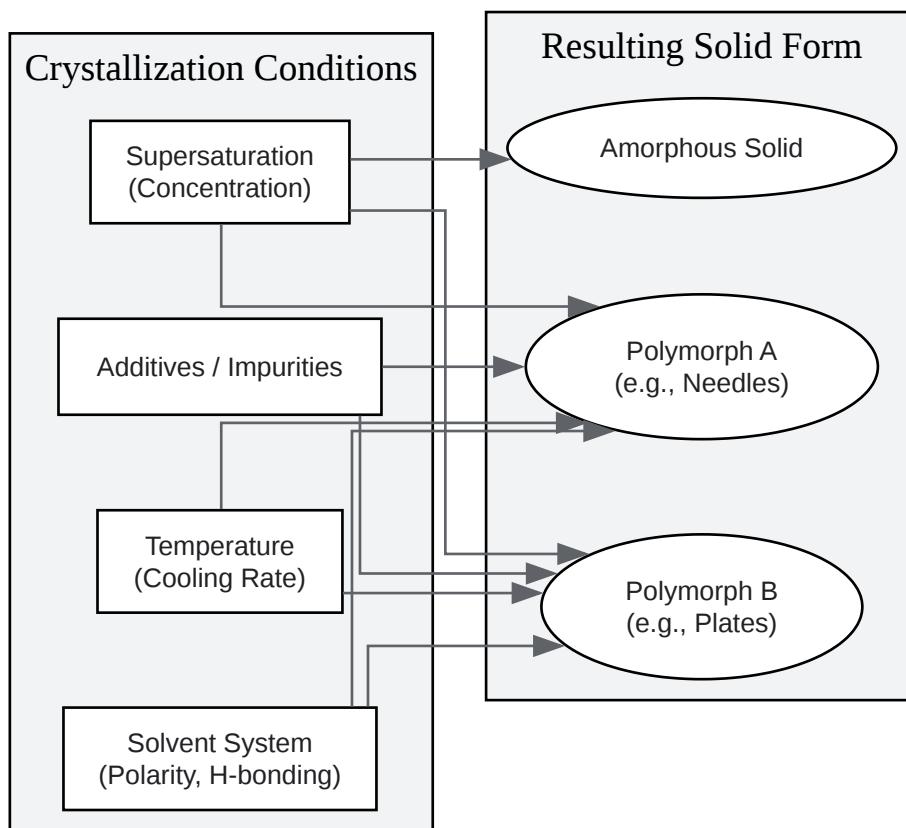
- Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.
- Place the sample pan and an empty reference pan in the DSC cell.
- Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

- Record the heat flow as a function of temperature.
- Endothermic peaks correspond to melting or solid-solid phase transitions, while exothermic peaks can indicate crystallization or decomposition.[16]

3.2.3 Microscopy (Optical and Scanning Electron Microscopy - SEM)


Microscopy is essential for visualizing the crystal morphology (habit) of the different polymorphs.[17][18]

- Protocol:


- Optical Microscopy: Place a small amount of the crystals on a glass slide and observe under a polarized light microscope. This can help to identify different crystal habits and detect birefringence.
- Scanning Electron Microscopy (SEM): Mount the crystals on an SEM stub using conductive tape and coat with a thin layer of a conductive material (e.g., gold or palladium). Acquire images at different magnifications to observe the detailed surface topography and morphology of the crystals.

Visualization of Workflows and Relationships

To aid in the understanding of polymorphism investigation and the factors influencing crystal morphology, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the investigation of **diammonium adipate** polymorphism.

[Click to download full resolution via product page](#)

Caption: Factors influencing the resulting polymorph and crystal morphology of **diammonium adipate**.

Conclusion

The study of polymorphism is critical for the development of robust and reliable processes for the production and formulation of crystalline materials like **diammonium adipate**. Although specific data for **diammonium adipate** is not extensively reported, the principles of crystallization and solid-state characterization outlined in this guide provide a solid foundation for a comprehensive investigation. By systematically exploring the effects of various crystallization parameters and employing a suite of analytical techniques, researchers can identify, characterize, and select the desired polymorphic form of **diammonium adipate** with the optimal physicochemical properties for their specific application. Further research is warranted to fully elucidate the polymorphic landscape of this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diammonium adipate | 3385-41-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Polymorphs with Remarkably Distinct Physical and/or Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymorphs with Remarkably Distinct Physical and/or Chemical Properties | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Diammonium adipate | 19090-60-9 | Benchchem [benchchem.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Polymorphism in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω -Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and growth mechanism of micro spherical ammonium dinitramide crystal based on ultrasound-assisted solvent-antisolvent method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. moodle2.units.it [moodle2.units.it]
- 14. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]

- 18. Preparation and growth mechanism of micro spherical ammonium dinitramide crystal based on ultrasound-assisted solvent-antisolvent method - Beijing Institute of Technology [pure.bit.edu.cn:443]
- To cite this document: BenchChem. [diammonium adipate polymorphism and crystal morphology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204422#diammonium-adipate-polymorphism-and-crystal-morphology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com